4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is an organic compound that falls within the realm of pyrazole derivatives. It is notable for its structural components, which include a bromomethyl group, an isobutyl group, and a pyridine ring. This compound's unique configuration makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine typically involves multiple steps:
Formation of the Pyrazole Core: : Starting from appropriate acylhydrazines and α, β-unsaturated carbonyl compounds, the pyrazole ring can be constructed via cyclization.
Introduction of the Isobutyl Group: : This step often involves alkylation reactions using isobutyl halides under controlled conditions.
Bromomethylation: : Using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators, the bromomethyl group is introduced.
Coupling with Pyridine: : The final step involves coupling the modified pyrazole with pyridine under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production methods are optimized for efficiency, safety, and cost-effectiveness. Reactions are scaled up in reactors with precise temperature and pressure controls. Catalysts and solvent systems are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: : The bromomethyl group is a reactive site for nucleophilic substitution, leading to the formation of different derivatives.
Oxidation and Reduction: : While the compound itself is relatively stable, the pyrazole and pyridine rings can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: : The pyridine ring can participate in cross-coupling reactions, especially with organometallic reagents.
Common Reagents and Conditions
N-bromosuccinimide (NBS): : Used for bromomethylation.
Isobutyl Halides: : For introducing the isobutyl group.
Palladium or Nickel Catalysts: : Commonly used in coupling reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate.
Biology and Medicine
In biological and medical research, compounds derived from this pyrazole are investigated for their potential pharmacological properties. These can include anti-inflammatory, antiviral, or anticancer activities.
Industry
In industrial applications, this compound can serve as a precursor for agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved often depend on the functional groups attached to the core structure.
Comparison with Similar Compounds
Similar Compounds
**4-(4-chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
**4-(4-methyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
**4-(4-(hydroxymethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Highlighting Uniqueness
What sets 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine apart is the bromomethyl group, which is highly reactive and allows for further functionalization
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHBUAHQLYCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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